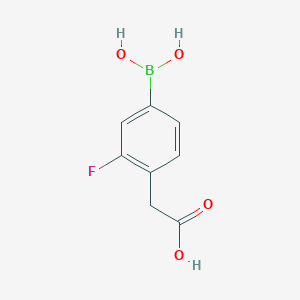

4-(Carboxymethyl)-3-fluorobenzeneboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Carboxymethyl)-3-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a carboxymethyl group and a fluorine atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-fluorobenzene, which can be obtained through the fluorination of benzene using fluorine gas or other fluorinating agents.

Carboxymethylation: The next step involves the introduction of the carboxymethyl group. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Boronic Acid Formation: The final step is the introduction of the boronic acid group. This can be accomplished through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates. The fluorine substituent at the meta position modulates electronic effects, enhancing reaction efficiency by reducing electron density at the boron center .

Key Reaction Parameters

| Condition | Typical Range | Impact on Reactivity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | High yields with low catalyst loading |

| Base | Na₂CO₃, K₃PO₄ | Aqueous/organic biphasic systems optimal |

| Temperature | 80–100°C | Accelerates coupling without decomposition |

Comparative studies with analogs (e.g., 4-carboxyphenylboronic acid) show that the carboxymethyl group improves solubility in polar solvents, facilitating homogeneous reaction conditions .

Acid-Base Reactions of the Carboxymethyl Group

The carboxylic acid moiety (–CH₂COOH) undergoes typical acid-base reactions:

-

Proton Transfer : Deprotonates in basic media (pH > 3.15) to form carboxylate (–CH₂COO⁻), enhancing water solubility .

-

Salt Formation : Reacts with amines (e.g., triethylamine) to form ammonium carboxylates, useful for purification .

pKa Analysis

| Functional Group | Predicted pKa | Experimental pKa (Analog) |

|---|---|---|

| Carboxylic acid (–COOH) | 3.15 ± 0.10 | 2.98 (4-fluorobenzoic acid) |

| Boronic acid (–B(OH)₂) | 8.5–9.5 | N/A |

Esterification and Amide Formation

The carboxymethyl group reacts with alcohols or amines under standard coupling conditions:

-

Esterification : Catalyzed by DCC/DMAP, yielding esters for prodrug design.

-

Amide Bond Formation : Uses HOBt/DIC for peptide conjugation, as demonstrated in solid-phase peptide synthesis .

Example Reaction

4-(Carboxymethyl)-3-fluorobenzeneboronic acid+R-NH2DIC/HOBtAmide derivative+H2O

Protodeboronation

The boronic acid group undergoes protodeboronation under acidic or basic conditions, influenced by fluorine’s electron-withdrawing effect. Comparative studies show:

Deboronation Rates

| Compound | Relative Rate (pH 7) | Stability in Aqueous Media |

|---|---|---|

| This compound | 1.0 | Moderate (t₁/₂ ≈ 24 h) |

| 4-Fluorobenzeneboronic acid | 2.3 | Low (t₁/₂ ≈ 8 h) |

| Phenylboronic acid | 0.7 | High (t₁/₂ ≈ 48 h) |

Fluorine’s ortho/meta positioning reduces steric hindrance, accelerating deboronation compared to non-fluorinated analogs .

Comparative Reactivity with Structural Analogs

The carboxymethyl group distinguishes this compound from similar boronic acids:

| Compound | Key Reactivity Differences |

|---|---|

| 4-Carboxy-3-fluorophenylboronic acid | Higher acidity (pKa ≈ 3.15) due to –COOH vs. –CH₂COOH |

| 4-Fluorobenzeneboronic acid | Lacks solubility-enhancing carboxymethyl group |

| 3-Carboxy-4-fluorophenylboronic acid | Altered regioselectivity in coupling reactions |

科学研究应用

Organic Synthesis

The compound serves as a critical building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. This reaction is pivotal for creating complex structures used in pharmaceuticals and agrochemicals. The unique reactivity profile of 4-(carboxymethyl)-3-fluorobenzeneboronic acid allows for the development of diverse chemical entities .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug development. It has shown promise as an enzyme inhibitor, particularly against proteases and kinases involved in cancer progression. For instance, derivatives of boronic acids have been explored as inhibitors for AXL kinase, which plays a crucial role in tumor growth and metastasis .

Case Study: Enzyme Inhibition

A study highlighted the effectiveness of boronic acid derivatives, including this compound, in inhibiting AXL kinase activity. This inhibition resulted in reduced cell proliferation in various cancer cell lines, demonstrating the compound's therapeutic potential .

Materials Science

In materials science, this compound is utilized to develop advanced materials such as polymers and sensors. Its unique functional groups facilitate the creation of smart materials that can respond to environmental stimuli (e.g., pH changes). These materials are particularly valuable in drug delivery systems where controlled release is critical .

Data Table: Applications in Materials Science

| Application Area | Compound Used | Functionality | Result |

|---|---|---|---|

| Drug Delivery | Boronated Polymers | Controlled release systems | Enhanced drug efficacy |

| Sensor Development | Fluoro-Substituted Boronates | Environmental sensing | High sensitivity to analytes |

Biological Research

The interactions of this compound with biological molecules have been extensively studied. It has been shown to bind to proteins and nucleic acids, leading to potential applications in diagnostics and therapeutics.

Case Study: Diagnostic Tools

Research demonstrated that conjugates of this compound with fluorescent markers could be used for detecting specific biomolecules associated with diseases. This application underscores its utility in developing new diagnostic tools .

作用机制

The mechanism of action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the carboxymethyl and fluorine substituents, making it less versatile in certain synthetic applications.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a carboxymethyl group, which affects its reactivity and applications.

3-Fluorophenylboronic Acid: Similar structure but lacks the carboxymethyl group, limiting its use in certain reactions.

Uniqueness

4-(Carboxymethyl)-3-fluorobenzeneboronic acid is unique due to the presence of both the carboxymethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis, medicinal chemistry, and materials science compared to its analogs.

生物活性

4-(Carboxymethyl)-3-fluorobenzeneboronic acid (CFBA) is an organic compound characterized by a fluorinated benzene ring, a carboxymethyl group, and a boronic acid moiety. Its chemical formula is C₈H₈BFO₄, with a molecular weight of approximately 197.96 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug delivery systems.

Structure and Properties

The unique structure of CFBA, with both a carboxymethyl group and a fluorine atom, contributes to its reactivity and potential applications in biological systems. The compound's ability to form reversible covalent complexes with diols is particularly significant for its function in glucose-responsive systems.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈BFO₄ |

| Molecular Weight | 197.96 g/mol |

| Functional Groups | Carboxylic acid, Boronic acid, Fluorine |

| Solubility | Soluble in polar solvents |

Enzyme Inhibition

CFBA has been studied for its role as an inhibitor of various enzymes, particularly kinases. Boronic acids, including CFBA, have shown promise as inhibitors for AXL kinase, which is associated with cancer progression. Studies indicate that derivatives of boronic acids can effectively inhibit this kinase, potentially leading to therapeutic applications in oncology.

Glucose-Responsive Drug Delivery

One of the most notable applications of CFBA is in the development of glucose-responsive insulin delivery systems. The boronic acid moiety allows CFBA to reversibly bind glucose, leading to changes in the physicochemical properties of drug delivery materials. This binding can trigger insulin release in response to elevated glucose levels, mimicking the physiological function of pancreatic beta cells.

Case Studies

- AXL Kinase Inhibition : In vitro studies have demonstrated that compounds similar to CFBA can inhibit AXL kinase activity, suggesting potential for use in treating cancers where AXL plays a critical role.

- Glucose-Responsive Systems : Research has shown that CFBA-modified nanoparticles and micelles can release insulin in a controlled manner upon glucose stimulation. These systems exhibit enhanced sensitivity compared to non-fluorinated analogs due to the increased acidity imparted by the fluorine atom.

The mechanism by which CFBA exerts its biological effects primarily involves:

- Enzyme Interaction : CFBA forms covalent bonds with specific amino acid residues in enzyme active sites, inhibiting their activity.

- Glucose Binding : The boronic acid group interacts with glucose molecules, facilitating changes that lead to drug release.

Pharmacokinetics

The pharmacokinetics of CFBA and its derivatives have been explored, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance:

属性

IUPAC Name |

2-(4-borono-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLWWQIHYUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。